molecular formula C10H8Cl2N2O2 B155805 2,3-Dichloro-6,7-dimethoxyquinoxaline CAS No. 1790-91-6

2,3-Dichloro-6,7-dimethoxyquinoxaline

Cat. No. B155805
CAS RN: 1790-91-6
M. Wt: 259.09 g/mol
InChI Key: NQGVKCNEXNZDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6,7-dimethoxyquinoxaline is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The specific substitutions at the 2,3-positions with chlorine atoms and at the 6,7-positions with methoxy groups distinguish this compound from other quinoxalines.

Synthesis Analysis

The synthesis of 2,3-dichloroquinoxaline derivatives, including those with methoxy groups, can be achieved through various methods. One approach involves the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate to yield a variety of derivatives . Another method for synthesizing disubstituted 6,7-dichloroquinoxalines without blocking the reactive centers has been developed, which could be applicable to the synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline . Additionally, a high-yielding synthesis of 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines using the Vilsmeier reagent has been reported .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be characterized by various spectroscopic techniques. For instance, the structures of novel substituted octahydroquinolines, which share a similar quinoxaline core, have been studied by X-ray crystallographic analysis and theoretical methods . These techniques could also be applied to analyze the molecular structure of 2,3-dichloro-6,7-dimethoxyquinoxaline.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a range of chemical reactions. For example, the reaction of 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline with pyridine led to zwitterionic structures . The reactivity of 2,3-dichloroquinoxalines in displacement reactions has been demonstrated, which could be relevant for further functionalization of 2,3-dichloro-6,7-dimethoxyquinoxaline .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be inferred from related compounds. For instance, the synthesis and chromatography of 6,7-dimethoxy-2-methylquinoxaline for use in a liquid chromatographic fluorimetric assay of methylglyoxal indicate that these compounds have suitable purity for analytical applications . The characterization of the intermediate and target compounds by IR and 1H NMR provides insights into the physical and chemical properties of these molecules .

Scientific Research Applications

Antimicrobial Activities

2,3-Dichloro-6,7-dimethoxyquinoxaline and its derivatives exhibit notable antimicrobial properties. For instance, a study synthesized pyrazoline derivatives containing 2-chloroquinoline, which included 3,4-dichloro analogs, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Bawa et al., 2009). Similarly, structural analogs of 2,6-dimethoxy-1,4-benzoquinone, including 2,6-dichloro variants, showed antimicrobial activity against several food-borne bacteria (Park et al., 2014).

Synthesis and Chemical Reactions

The compound has been involved in various synthesis processes. For instance, a method for synthesizing 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines was developed, highlighting its utility in chemical synthesis (Romer, 2009). Another study explored the preparation of dihydro derivatives of 6,7-dimethyl-2,3-diphenylquinoxaline, showcasing the chemical behavior of the dianion formed from this process (Kaban & Aydogan, 2008).

Quantification and Analysis

In analytical chemistry, 2,3-dichloro-6,7-dimethoxyquinoxaline has been utilized in the quantification of synthetic amino-nitroquinoxaline dyes, demonstrating its role in the qualitative and quantitative analysis of organic dyes (da Silva et al., 2016).

Regioselective Substitution

The compound's versatility is also evident in regioselective substitution reactions. A study described the novel regioselective substitution of 2,3-dichloro-6-amino-quinoxaline, producing 2,3-disubstituted-6-aminoquinoxalines with unique regiochemistry (Ford et al., 2000).

Other Applications

Additional research has explored the use of 2,3-dichloro-6,7-dimethoxyquinoxaline in various other contexts, such as the study of electron localization in electrochemically reduced rhenium(I) complexes (Page et al., 2002), and its involvement in the synthesis of new quinoxalines with antimicrobial activities (El-Atawy et al., 2019).

Safety And Hazards

The safety data sheet for 2,3-Dichloro-6,7-dimethoxyquinoxaline indicates that it is for research use only and not for medicinal or household use .

properties

IUPAC Name

2,3-dichloro-6,7-dimethoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGVKCNEXNZDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347404
Record name 2,3-Dichloro-6,7-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6,7-dimethoxyquinoxaline

CAS RN

1790-91-6
Record name 2,3-Dichloro-6,7-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Ahmad, LK Mehta, J Parrick - Journal of the Chemical Society …, 1996 - pubs.rsc.org
The synthesis is described of quinoxalines 11, 14, 15, 16, 20, 21, 23 and 25 of interest as intermediates. The preparation of 21 from 3 by the action of thiourea and the formation of the …
Number of citations: 27 pubs.rsc.org
AR Ahmad - 1994 - bura.brunel.ac.uk
The work reported is divided into two parts: fIrstly a section dealing with the preparation of some novel diazanaphthoquinones and their reactions, especially the Diels-Alder reaction, …
Number of citations: 2 bura.brunel.ac.uk
R Pinalli, JW Trzciński, E Dalcanale… - Acta Crystallographica …, 2019 - scripts.iucr.org
We report the synthesis of a new macrocyclic receptor, namely 2,8,14,20-tetrahexyl-4,24:6,10:12,16:18,22-O,O′-tetrakis[2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7,8-diyl]resorcin[4]…
Number of citations: 1 scripts.iucr.org
F Portone, M Amorini, M Montanari, R Pinalli, A Pedrini… - 2023 - chemrxiv.org
Auxetics are materials characterized by a negative Poisson’s ratio (NPR), an uncommon mechanical behavior corresponding to a transversal deformation tendency opposite to the …
Number of citations: 0 chemrxiv.org

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